molecular formula C4H5N3O2 B138375 2-Methyl-5-nitroimidazole CAS No. 696-23-1

2-Methyl-5-nitroimidazole

Cat. No. B138375
CAS RN: 696-23-1
M. Wt: 127.1 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroimidazole is a C-nitro compound and a member of imidazoles . It is a white to beige powder . It is mainly used to synthesize intermediate of medicines such as Metronidazole and dimetridazole .


Synthesis Analysis

2-Methyl-5-nitroimidazole has been synthesized via various methods. For instance, (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide was synthesized via a two-step protocol in which the first step involved the preparation of the key intermediate, 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one . Aryloxy derivatives and amines from 1-chloromethyl-2-methyl-5-nitroimidazole were synthesized by reacting 1-chloromethyl-2-methyl-5-nitroimidazole with appropriate phenols and amines .


Molecular Structure Analysis

The molecular formula of 2-Methyl-5-nitroimidazole is C4H5N3O2 . The molecular weight is 127.10 g/mol . The InChI is InChI=1S/C4H5N3O2/c1-3-5-2-4 (6-3)7 (8)9/h2H,1H3, (H,5,6) .


Chemical Reactions Analysis

The antimicrobial actions of 5-nitroimidazoles rely on the enzymatic one- or two-electron reduction of the 5-nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) .


Physical And Chemical Properties Analysis

2-Methyl-5-nitroimidazole is a solid creamish white powder . It has a density of 1.426 . It is slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

2-Methyl-5-nitroimidazole and its derivatives exhibit significant antimicrobial and antibacterial activities. Studies have demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compounds have shown remarkable inhibition of various bacteria such as Staphylococcus aureus, Streptococcus epidermidis, MRSA, Bacillus subtilis, and Gram-negative Klebsiella pneumoniae. These findings highlight the potential of 2-Methyl-5-nitroimidazole derivatives in the development of new antibacterial agents, offering promising avenues for tackling infections caused by these pathogens (Hadj-esfandiari et al., 2007), (Benkli et al., 2003).

Antiprotozoal Activity

2-Methyl-5-nitroimidazole derivatives have also been investigated for their activity against various protozoan species. This includes action against organisms like Entamoeba histolytica, indicating the potential use of these compounds in treating infections caused by protozoa. The research suggests that certain structural modifications in these compounds can enhance their antiprotozoal activity, offering insights into drug design and development for targeting protozoan infections (Winkelmann et al., 1977).

Enzymatic Reduction and Radical Intermediates

Studies have explored the enzymatic reduction of 2-Methyl-5-nitroimidazole and its derivatives, particularly focusing on their interactions with proteins and intracellular components. The formation of radical intermediates through enzymatic reduction plays a crucial role in the drug's cytotoxicity, offering insights into the mechanism of action and potential side effects. These findings are crucial for understanding the pharmacodynamics of these compounds and for optimizing their therapeutic use while minimizing adverse effects (Avagyan & Smith, 2013).

Antibiotic Resistance Mechanisms

Research into the resistance mechanisms against 5-Nitroimidazole-based antibiotics, which include 2-Methyl-5-nitroimidazole derivatives, has shed light on the bacterial strategies to evade the antibacterial effects of these drugs. Understanding these mechanisms, such as the modification of drug uptake or alteration of reduction efficiency by bacteria, is essential for developing strategies to combat antibiotic resistance and for designing more effective antimicrobial agents (Leiros et al., 2004).

Safety And Hazards

2-Methyl-5-nitroimidazole may cause eye irritation and skin irritation . Ingestion may cause irritation of the digestive tract . Inhalation may cause respiratory tract irritation . It is recommended to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .

Future Directions

The nitroimidazole scaffold has been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis . Keeping in view the highly successful track-record of the nitroimidazole scaffold in providing breakthrough therapeutic drugs, this comprehensive review focuses explicitly on presenting the activity profile and synthetic chemistry of functionalized nitroimidazole . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYTTYVSDVWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061010
Record name 1H-Imidazole, 2-methyl-4-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitroimidazole

CAS RN

696-23-1, 88054-22-2, 100215-29-0
Record name 2-Methyl-5-nitroimidazole
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Synthesis routes and methods I

Procedure details

Into a vessel made of acid-resistant stainless steel of 75 liters capacity, provided with a stirring device and a cooling jacket, a nitrated solution, obtained as in examples I or III, was placed and 6 kg of 2-methylimidazole were gradually introduced, while cooling and stirring, and then 20 liters of nitric acid of 1.40 density were introduced such that the temperature does not exceed 70°. The vessel was closed and connected by a valved conduit to an absorption device, provided with a cooled receiver. Sulphuric acid was gradually introduced until an increase of the temperature to 100° and the start of an intensive reaction was noted, this being associated with the eliminating of great quantities of nitric oxides. The addition of sulphuric acid was interrupted and the temperature maintained at 110°, by intensive cooling and periodic addition of condensates from the receiver, and to initially inhibit the reaction there is added in the first stage 1 liter of nitric acid of a density of 1.40. After stabilization of the reaction speed, a further uniform course of the reaction was maintained by gradual introduction of sulphuric acid to the use of a total amount of 20 liters, by simultaneously periodically filling up the nitrating vessel with the content of the receiver, when the reaction tended to become more violent. After the intensity of the reaction declined, which lasted about 1 hour, the cooling was interrupted and after five minutes the temperature gradually raised to about 140° and a fulfillment of the reaction at this temperature effected until the decline of the exothermic effect, at which time the solution was evaporated and condensed and the volatile components, which were liberated during this period, such as gases and vapors, have not been recycled to the reaction medium. After cooling of the reacted mixture, 1/4 of the volume of the solution was retained for treatment in the same way with the following charge and from the remaining quantity, after neutralization with ammonia, there were obtained 5.820 kg of 2-methyl-5-nitroimidazole corresponding to an output of about 64% of theoretical.
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1 L
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20 L
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Synthesis routes and methods II

Procedure details

A method for the safe nitration of 2-methylimidazole with high output comprising nitrating the 2-methylimidazole with nitric acid and sulfuric acid as nitrating agents to produce 2-methyl-5-nitroimidazole, and controlling the reaction by adding as an inhibitor the reaction product itself or an excess of the concentrated nitric acid. The reaction can be carried out in stages with a reduced temperature in the first stage and an increased temperature in a subsequent stage.
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Synthesis routes and methods III

Procedure details

Into a glass bottle of 750 ml, provided with a reflux condenser, 50 g of 2-methylimidazole was placed and while constantly stirring and cooling, 10 ml of sulphuric acid of 1.84 density were carefully and gradually introduced in such a way, that the temperature did not exceed 120° (2-methylimidazole is a free base and its transformation into the sulphate of 2-methylimidazole is a highly exothermic reaction). Then there was slowly introduced 20 ml of sulphuric acid and after lowering the temperature to about 50°, 100 ml of nitric acid with a density of 1.50 was poured in, and, if a too violent course of the reaction in the first stage was detected, the reaction could be inhibited by addition of several ml of nitric acid of 1.50 density. Then, after several minutes, as the intensity of the reaction and of the exothermic effect began to diminish sulphuric acid was added up to exhaustion of the entire quantity of 50 ml. After the sulphuric acid was added, the reflux condenser was removed and the temperature raised to 130°-150°. The solution remained for complete cooling and in a known manner, by means of neutralization with ammonia water, 4.5 g of 2-methyl-5-nitroimidazole were isolated corresponding to a yield of about 60% of theoretical.
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50 g
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Synthesis routes and methods IV

Procedure details

In a boiler of acid-resistant stainless steel of 800 liters capacity, provided with a stirring device, a cooling jacket and an efficient reflux condenser, 150 liters of nitric acid of 1.50 density preheated to about 85° was placed and stirred in order to maintain a constant temperature and a nitrated solution obtained as in example I was poured in dropwise and then 80 kg of 2-methylimidazole in 80 liters of concentrated sulphuric acid was added. The reacting solution was stirred until a clear diminishing of the exothermic effect was noted and the temperature was raised gradually, after 1 hour, to 110° and this temperature was maintained for 25 minutes. The reflux condenser was thereafter removed and the temperature increased to about 140° and was maintained at this level for 30-minutes, the volatile components being distilled off during that time and removed from the reacting medium. The reacted solution was cooled and divided, and 1/3 was left in the nitrator, and from the remaining 2/3 of this solution 2-methyl-5-nitroimidazole was isolated in known manner (by diluting with water and neutralizing with ammonia to pH about 6). 88 kg of product were obtained corresponding to about 77% of theoretical.
Quantity
150 L
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80 kg
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80 L
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Synthesis routes and methods V

Procedure details

In a nitrator made of acid-resistant stainless steel of 75 liters capacity, provided with a reflux condenser, a mixer and a thermometer as well as a cooling mantle, there were dissolved 8 kg of 2-methylimidazole into a solution already nitrated as in example IV, and then 24 liters of nitric acid of 1.40 density were added in such a manner, that the temperature was maintained at 70°. Thereafter sulphuric acid of 1.84 density was added such that, by simultaneous stirring and cooling, a constant temperature was maintained. After addition of 10 liters of sulphuric acid, the introduction was interrupted and after 10 minutes the sulphuric acid was gradually introduced until a total quantity of 24 liters was used. The reaction proceeded progressively more intensively and the flow of cooling water was correspondingly increased. A supplementary reservoir in the form of a tank with a conduit enabled the introduction of 10 liters of already reacted nitrated solution to the nitrator--a similar device was used in all reactions which have begun at a low temperature. During and after addition of the entire quantity of sulphuric acid, the solution was continually stirred and cooled for 15 minutes, and then, after a clear diminution of the reaction and diminishing of the exothermic effect, a slow increase of temperature, degree by degree in one minute, was allowed until a temperature of 110° has been reached. The mixture was maintained at this temperature for 15 minutes more. Then the reflux condenser was disengaged, while simultaneously leading the liberated vapors and gases directly to the absorption device, and the flow of the cooling water was terminated. The temperature of the reacting mixture raised by itself, reaching at the end a temperature of 138°. At this temperature the reaction was completed in 20 minutes, whereby the solution was condensed by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the cooling of the mixture was reinstituted. In the nitrator, 20% of the volume of the solution was retained for the treatment of the following charge, and from the remaining quantity there was obtained in known manner 8.700 kg of 2-methyl-5-nitroimidazole corresponding to 70% of theoretical.
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stainless steel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-nitroimidazole
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Citations

For This Compound
2,700
Citations
L Jokipii, AM Jokipii - Antimicrobial agents and chemotherapy, 1985 - Am Soc Microbiol
… Tube-dilution MICs ofseven 2-methyl-5-nitroimidazole compounds varying at the 1-… fragilis and report on a comparison of the seven 2-methyl-5-nitroimidazole derivatives which …
Number of citations: 53 journals.asm.org
MB Mallia, S Subramanian, S Banerjee… - Bioorganic & medicinal …, 2006 - Elsevier
… In the present study, iminodiacetic acid derivative of 2-methyl-5-nitroimidazole was the choice. The nitroimidazole was derivatized to the iminodiacetate and labeled with [ 99m Tc(CO) 3 …
Number of citations: 49 www.sciencedirect.com
LG Fachini, GB Baptistella, K Postal, FS Santana… - RSC …, 2023 - pubs.rsc.org
… received the addition of a hot solution of 2-methyl-5-nitroimidazole (1.0 mmol, 0.127 g) in 10 … A hot solution of 2-methyl-5-nitroimidazole (1.0 mmol, 0.127 g) in 10 mL ethanol was added …
Number of citations: 5 pubs.rsc.org
M Mushtaque, F Avecilla, A Haque, Z Yab… - Journal of Molecular …, 2019 - Elsevier
… Mechanistically, 2-methyl-5-nitroimidazole-based drugs act … Considering this fact, several 2-methyl-5-nitroimidazole … (II) complexes based on 2-methyl-5-nitroimidazole ligands induces a …
Number of citations: 12 www.sciencedirect.com
MW Miller, HL Howes Jr, RV Kasubick… - Journal of Medicinal …, 1970 - ACS Publications
… The contending forces influencing the alkylation of 2-methyl-5-nitroimidazole are … A method is described which yields principally the 1-alkylated 2-methyl-5-nitroimidazole isomers …
Number of citations: 62 pubs.acs.org
V Arjunan, P Ravindran, R Santhanam, A Raj… - … Acta Part A: Molecular …, 2012 - Elsevier
The FTIR and FT-Raman spectra of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole have been recorded in the regions 4000–400 and 4000–100cm −1 , respectively. The …
Number of citations: 13 www.sciencedirect.com
S Roffia, C Gottardi, E Vianello - Journal of Electroanalytical Chemistry and …, 1982 - Elsevier
The electrochemical behaviour of the title imidazoles (HRNO 2 ) has been investigated in dimethylformamide and acetonitrile by polarography, cyclic voltammetry and controlled-…
Number of citations: 39 www.sciencedirect.com
G Carignan, K Carrier, S Sved - Food Additives & Contaminants, 1991 - Taylor & Francis
… An unidentified metabolite of dimetridazole (DMZ), found in pig plasma, muscle and kidney, was shown by chromatography and spectroscopy to be 2-methyl-5-nitroimidazole (2-MNI), …
Number of citations: 6 www.tandfonline.com
F Kajfez, V Sunjic, D Kolbah, T Fajdiga… - Journal of medicinal …, 1968 - ACS Publications
In view of the known antitrichomonal activity of some 1-substituted 2-methyl-4 (5)-nitroimidazoles, a series of 4-nitro and 5-nitro isomers was synthesized and evaluated for their activity …
Number of citations: 40 pubs.acs.org
F Kajfež, D Kolbah, M Oklobdžija, T Fajdiga… - Croatica Chemica …, 1967 - hrcak.srce.hr
… In some specific instances (carboxylic acid medium) it was possible to obtain by alkylation N1-substituted derivatives of 2-methyl-5-nitroimidazole. However, the conclusions of earlier …
Number of citations: 18 hrcak.srce.hr

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